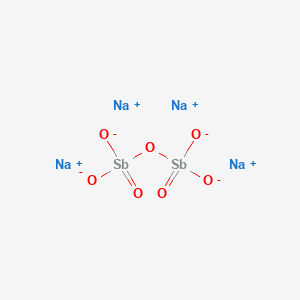
Sodium pyroantimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium pyroantimonate, also known as sodium antimonate trihydrate, is a refined chemical product primarily used as a clarifying agent in glass intended for color television sets. It is also utilized as a flame retardant and opalizer for enamel manufacture.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyroantimonate can be synthesized through both pyrometallurgical and hydrometallurgical processes. In the pyrometallurgical process, antimony trioxide is oxidized by sodium nitrate under high-temperature and alkaline conditions to produce this compound . This method, however, has disadvantages such as low energy efficiency, weak product stability, and significant air pollution.
In the hydrometallurgical process, antimony trioxide is dissolved in a solution with hydrochloric acid, then oxidized with chlorine gas and neutralized with sodium hydroxide to prepare this compound . Another method involves pressure oxidation in sodium hydroxide solution, where antimony trioxide is oxidized to antimony pentoxide under controlled conditions of temperature, oxygen partial pressure, and stirring speed .
Industrial Production Methods: Industrial production of this compound typically involves the pressure oxidation technique. The optimum conditions for this process include a temperature of 150°C, oxygen partial pressure of 2.0 MPa, stirring speed of 1000 rpm, and a reaction time of 2 hours. Under these conditions, the antimony precipitation ratio can reach up to 97.70% .
Chemical Reactions Analysis
Types of Reactions: Sodium pyroantimonate undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: The reduction of this compound can be achieved using reducing agents such as hydrogen or carbon monoxide.
Substitution: this compound can undergo substitution reactions with other metal ions in solution, forming different metal antimonates.
Major Products: The major products formed from these reactions include antimony pentoxide, sodium antimonate, and various metal antimonates .
Scientific Research Applications
Sodium pyroantimonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in analytical chemistry for the detection and quantification of sodium ions.
Biology: this compound is used in biological research to study the role of antimony in biological systems.
Mechanism of Action
The mechanism of action of sodium pyroantimonate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. In industrial applications, this compound acts as a clarifying agent by reacting with impurities in the glass, forming insoluble compounds that can be removed .
Comparison with Similar Compounds
- Potassium pyroantimonate
- Calcium pyroantimonate
- Antimony trioxide
- Antimony pentoxide
Sodium pyroantimonate stands out due to its specific applications and higher solubility, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
31589-39-6 |
|---|---|
Molecular Formula |
Na4O7Sb2 |
Molecular Weight |
447.47 g/mol |
IUPAC Name |
tetrasodium;dioxido-oxo-stibonatooxy-λ5-stibane |
InChI |
InChI=1S/4Na.7O.2Sb/q4*+1;;;;4*-1;; |
InChI Key |
CIWAOCMKRKRDME-UHFFFAOYSA-N |
Canonical SMILES |
[O-][Sb](=O)([O-])O[Sb](=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![benzyl 2-(8-(2,4-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14116272.png)
![3-benzyl-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14116275.png)
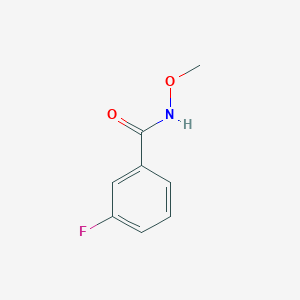
![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1-oxido-11-aza-1-azoniatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-8-formyl-10-hydroxy-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B14116283.png)

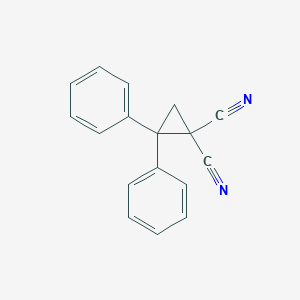
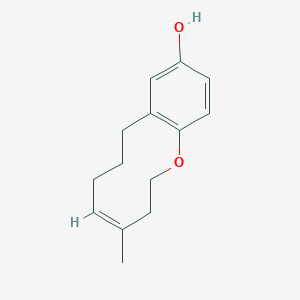
![Ethyl 2-(benzylsulfanyl)-5-(4-chlorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B14116327.png)
![2-(3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B14116328.png)
![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)
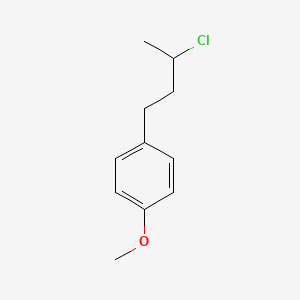

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)
